molecular formula C7H14O B8744894 2-Butyl-2-methyloxirane CAS No. 78354-91-3

2-Butyl-2-methyloxirane

Cat. No. B8744894
Key on ui cas rn: 78354-91-3
M. Wt: 114.19 g/mol
InChI Key: ZTCDEKMURLCFQJ-UHFFFAOYSA-N
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Patent
US04060691

Procedure details

A fourth alternative procedure is typified by the formation of the 2-butyl-2-methyloxirane with n-butyl lithium or sodium hydride and reaction of this oxirane with lithium acetylide-ethylenediamine to directly produce the 4-methyl-1-octyn-4-ol as shown by reaction procedure (IIIb) of Scheme (I).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:5]1([CH3:8])[CH2:7][O:6]1)[CH2:2][CH2:3][CH3:4].[CH2:9]([Li])[CH2:10]CC.[H-].[Na+].O1CC1.[C-]#[C-].[Li+].[Li+].C(N)CN>>[CH3:8][C:5]([OH:6])([CH2:1][CH2:2][CH2:3][CH3:4])[CH2:7][C:9]#[CH:10] |f:2.3,5.6.7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)C1(OC1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#[C-].[Li+].[Li+].C(CN)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(CC#C)(CCCC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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